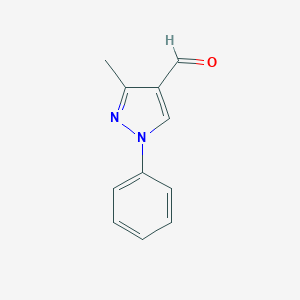

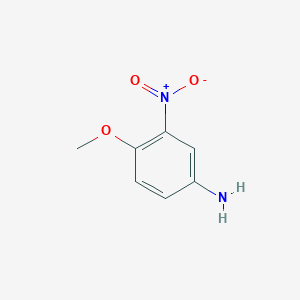

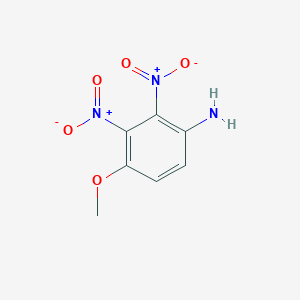

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Wirkmechanismus

Mode of Action:

The compound’s mode of action involves its interaction with cellular components. It may act as an enzyme inhibitor, receptor modulator, or participate in redox reactions. The electropositivity of the benzene ring in the indazole moiety could be beneficial for its antifungal activity .

Vorbereitungsmethoden

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90 to 100°C . Another method involves the use of Vilsmeyer conditions, where chlorination of the compound occurs in addition to formylation .

Analyse Chemischer Reaktionen

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a chlorine atom at the 5-position, which can influence its reactivity and biological activity.

3-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the methyl group at the 3-position, which can affect its chemical properties and applications.

1,3-diphenyl-1H-pyrazole-4-carbaldehyde:

Eigenschaften

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOOKQWHMGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357267 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21487-48-9 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The molecular formula of this compound is C11H10N2O, and its molecular weight is 186.21 g/mol. [ [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ]

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Commonly employed techniques include:

- NMR Spectroscopy (1H and 13C): Provides structural information based on the magnetic properties of atomic nuclei. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c ]

- IR Spectroscopy: Identifies functional groups through their characteristic absorption of infrared radiation. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/2697163b4d55f169d8c517d0f03dff1d99c1233a ]

- Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q3: How does this compound react with phenols?

A3: Under basic conditions, it reacts with phenols to yield 5-aryloxy derivatives, replacing the chlorine atom with an aryloxy group. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, it serves as a key starting material for constructing various heterocycles. For instance, reactions with substituted acetophenones produce chalcones, which can undergo cyclocondensation reactions to form reduced bipyrazoles. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q5: Are there applications in materials science or catalysis?

A5: While current research primarily focuses on its use as a building block for biologically active compounds, its derivatives, like iridium (III) complexes incorporating the pyrazole-4-carbaldehyde moiety, show potential as phosphorescent emitters in organic light-emitting devices (OLEDs). [ [] - https://www.semanticscholar.org/paper/e33f9c79ba0d0e1b260ad62e5157e36e410b37c4 ] Further research may reveal other applications in materials science or catalysis.

Q6: How do structural modifications of this compound influence biological activity?

A6: Substitutions on the phenyl ring and modifications at the 5-position of the pyrazole ring significantly impact the biological activity of derivatives. These modifications can alter binding affinity to target proteins and influence the overall pharmacological profile. [ [] - https://www.semanticscholar.org/paper/8967f9945f30cf591a119d62327fc6c13a005eee, [] - https://www.semanticscholar.org/paper/1b60a873786f913d4f1e912c2f0d4d271fe048cc, [] - https://www.semanticscholar.org/paper/fc7b2b1fbb1d312da4653a764930cc51ad9aaa3a ] For instance, the presence of specific substituents can enhance antioxidant properties.

Q7: Are there studies on the anticonvulsant activity of derivatives?

A7: Yes, research suggests that some 5-ene derivatives of 4-thiazolidinones, incorporating the this compound scaffold, exhibit anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. This activity is attributed to their potential interaction with GABAergic pathways and modulation of prostaglandin and leukotriene synthesis. [ [] - https://www.semanticscholar.org/paper/741b3e3eaf3c2d7a643e6e6c697e4673537d7b5d ]

Q8: Have any derivatives demonstrated fungicidal properties?

A8: Indeed, compounds like 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and identified as potent fungicidal agents. [ [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f ]

Q9: What is known about the crystal structure of this compound and its derivatives?

A9: Crystallographic studies reveal insights into the three-dimensional arrangement of molecules within the crystal lattice. These studies highlight the presence of intermolecular interactions like hydrogen bonding (C–H⋯O, C–H⋯N, N–H⋯O) and π-π stacking, which influence the compound's physical properties and potential biological activity. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/9220a17615205a2975ae9c1b359c7a7c66113462, [] - https://www.semanticscholar.org/paper/9968398675925a052bf786ec55550e8dd8827af9, [] - https://www.semanticscholar.org/paper/f1c50de65f1eebace0408995d3d0142f12dfd525, [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f, [] - https://www.semanticscholar.org/paper/28c3a8d20510bb0875ce94dd70511c9122ce10f9, [] - https://www.semanticscholar.org/paper/2ae2d739b6ffc178d905afe132a6c4ca0d2a0e82, [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ] For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde molecules are linked into sheets by these interactions.

Q10: How does the conformation of the molecule influence its packing in the solid state?

A10: The presence of flexible groups, such as the carbaldehyde moiety, can lead to different conformations. The adopted conformation influences the intermolecular interactions and, consequently, the packing arrangement in the crystal lattice. For example, in 5-(2-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, orientational disorder of the carbaldehyde group is observed. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)